Cas no 1185302-23-1 (N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide)

N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide is a synthetic organic compound featuring a pyridinyl-thiazole core linked to a phenylenediamine moiety, with hydrobromide as the counterion. This structure suggests potential utility in pharmaceutical or materials science applications due to its heterocyclic framework and amine functionality. The hydrobromide salt enhances solubility and stability, making it suitable for formulation studies. The compound's pyridine and thiazole groups may confer binding affinity in biological systems, while the diamine linker offers versatility for further derivatization. Its well-defined crystalline form ensures reproducibility in research settings. This product is primarily of interest for exploratory synthesis and mechanistic investigations in medicinal chemistry.
N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide structure
1185302-23-1 structure
商品名:N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide
CAS番号:1185302-23-1
MF:C14H13BrN4S
メガワット:349.248820066452
CID:4684112

N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide 化学的及び物理的性質

名前と識別子

    • N-(4-PYRIDIN-2-YL-THIAZOL-2-YL)-BENZENE-1,4-DIAMINE HYDROBROMIDE
    • N1-(4-(Pyridin-2-yl)thiazol-2-yl)benzene-1,4-diamine hydrobromide
    • 1-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine hydrobromide
    • N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide
    • インチ: 1S/C14H12N4S.BrH/c15-10-4-6-11(7-5-10)17-14-18-13(9-19-14)12-3-1-2-8-16-12;/h1-9H,15H2,(H,17,18);1H
    • InChIKey: ZQLFSTWWEJEBSO-UHFFFAOYSA-N
    • ほほえんだ: Br.S1C=C(C2C=CC=CN=2)N=C1NC1C=CC(=CC=1)N

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 281
  • トポロジー分子極性表面積: 92.1

N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide セキュリティ情報

N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM487946-5g
N1-(4-(Pyridin-2-yl)thiazol-2-yl)benzene-1,4-diamine hydrobromide
1185302-23-1 97%
5g
$779 2023-01-04
Chemenu
CM487946-1g
N1-(4-(Pyridin-2-yl)thiazol-2-yl)benzene-1,4-diamine hydrobromide
1185302-23-1 97%
1g
$262 2023-01-04

N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide 関連文献

N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromideに関する追加情報

N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide (CAS 1185302-23-1): A Comprehensive Overview

The compound N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide (CAS 1185302-23-1) is a specialized chemical entity that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This hydrobromide salt derivative combines a pyridine-thiazole core with a benzene-1,4-diamine moiety, making it an interesting subject for researchers in medicinal chemistry and materials science.

From a chemical perspective, the N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine structure features multiple nitrogen-containing heterocycles that contribute to its potential as a building block for more complex molecules. The hydrobromide salt form enhances its stability and solubility properties, which are crucial factors for various applications. Recent studies have shown that compounds with similar pyridine-thiazole scaffolds exhibit interesting biological activities, though 1185302-23-1 itself is primarily used as a research chemical at this stage.

The synthesis of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide typically involves multi-step organic reactions that carefully construct the pyridine-thiazole core before introducing the benzene-1,4-diamine component. The final hydrobromide salt formation is achieved through careful acid-base chemistry. Researchers interested in heterocyclic compound synthesis often study this compound as an example of complex nitrogen-containing architectures.

In the pharmaceutical research sector, compounds containing pyridine-thiazole motifs similar to 1185302-23-1 have shown promise in various therapeutic areas. While N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide itself is not currently marketed as a drug, its structural features make it valuable for medicinal chemistry research and drug discovery programs. The presence of multiple hydrogen bond acceptors and donors in its structure contributes to potential biological interactions.

Material scientists have also shown interest in 1185302-23-1 due to the electronic properties of its pyridine-thiazole core. Such compounds can serve as building blocks for organic electronic materials or as ligands in coordination chemistry. The hydrobromide salt form may offer advantages in certain crystallization processes or material formulations.

From a commercial availability standpoint, N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide is typically supplied by specialty chemical manufacturers catering to research institutions. The CAS 1185302-23-1 serves as a unique identifier for procurement purposes. Current market trends show growing demand for such specialty heterocyclic compounds, particularly in pharmaceutical and materials research applications.

Handling and storage of 1185302-23-1 require standard laboratory precautions appropriate for organic compounds. The hydrobromide salt nature of this material suggests it should be protected from moisture and stored in appropriate containers. Researchers working with this compound typically characterize it using techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis to verify purity and identity.

Recent scientific literature indicates that structural analogs of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine are being investigated for various applications, making 1185302-23-1 a potentially valuable reference compound. The combination of pyridine and thiazole rings in a single molecule creates opportunities for diverse chemical modifications and derivatizations.

For researchers considering working with CAS 1185302-23-1, it's important to consult the available safety data and handle the material according to good laboratory practices. While not classified as hazardous under standard regulations, proper protective equipment and ventilation are recommended when handling any fine chemical product.

The future potential of N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide lies in its versatility as a chemical building block. As research into nitrogen-rich heterocycles continues to expand, compounds like 1185302-23-1 may find new applications in areas such as catalyst design, molecular recognition systems, or specialized material development.

In analytical applications, the distinct UV-Vis absorption characteristics of the pyridine-thiazole system in N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine make it potentially useful as a chromophore or fluorescence tag in certain detection systems. Researchers have explored similar structures for sensor development and analytical chemistry applications.

The patent landscape surrounding pyridine-thiazole containing compounds like 1185302-23-1 shows active development, particularly in pharmaceutical applications. While N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide itself may not be patented, its structural features appear in various patented chemical series, indicating the commercial interest in this class of compounds.

Quality control for CAS 1185302-23-1 typically involves verification of the hydrobromide salt content, assessment of purity by chromatographic methods, and confirmation of structural identity through spectroscopic techniques. Reputable suppliers provide certificates of analysis with detailed characterization data for research-grade material.

As interest grows in multifunctional heterocyclic compounds, N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide represents an interesting case study in molecular design. The strategic combination of pyridine, thiazole, and diamine functionalities in a single molecule creates numerous possibilities for further chemical exploration and application development.

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